N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethyl-4-chlorophenylsulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The sulfonamide group can also interact with cellular pathways, modulating inflammatory responses and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenylsulfonyl group enhances its antimicrobial and anti-inflammatory properties compared to similar compounds .
Properties
Molecular Formula |
C14H13ClN4O5S2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13ClN4O5S2/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2 |
InChI Key |
CHUCJWXQYVMEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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